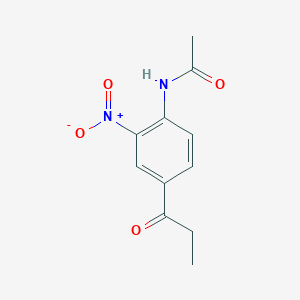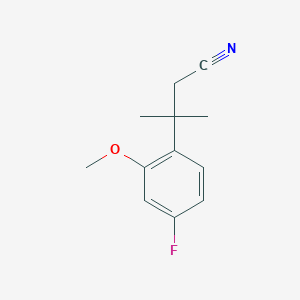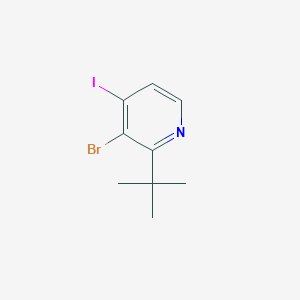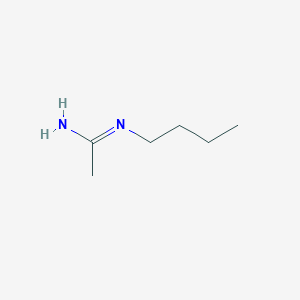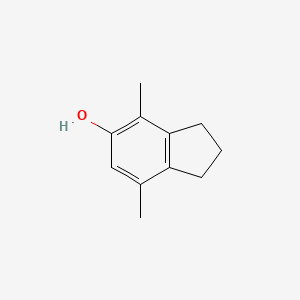
4,7-Dimethyl-5-hydorxyindane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethyl-5-hydroxyindane is an organic compound belonging to the indane family. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. The presence of hydroxyl and methyl groups in 4,7-Dimethyl-5-hydroxyindane makes it a compound of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-5-hydroxyindane can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxyindane with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 4,7-Dimethyl-5-hydroxyindane may involve catalytic hydrogenation of 4,7-dimethylindanone followed by hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
4,7-Dimethyl-5-hydroxyindane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4,7-dimethylindane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,7-Dimethylindanone.
Reduction: 4,7-Dimethylindane.
Substitution: Halogenated derivatives such as 4,7-dimethyl-5-bromoindane.
科学研究应用
4,7-Dimethyl-5-hydroxyindane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,7-Dimethyl-5-hydroxyindane involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity through competitive or non-competitive inhibition.
相似化合物的比较
Similar Compounds
4,7-Dimethylindanone: Similar structure but lacks the hydroxyl group.
5-Hydroxyindane: Similar structure but lacks the methyl groups.
4,7-Dimethylindane: Similar structure but lacks the hydroxyl group.
Uniqueness
4,7-Dimethyl-5-hydroxyindane is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
4,7-dimethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-7-6-11(12)8(2)10-5-3-4-9(7)10/h6,12H,3-5H2,1-2H3 |
InChI 键 |
ZITTVZXGTMFMSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1CCC2)C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

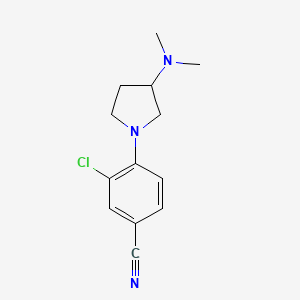
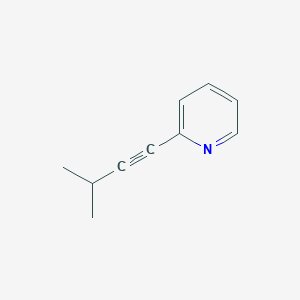
![Rac-2-[1-(2,3-difluoro-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8302322.png)
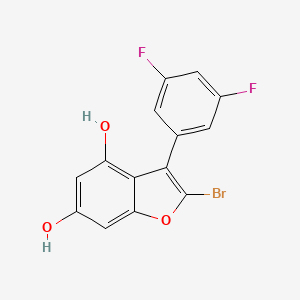
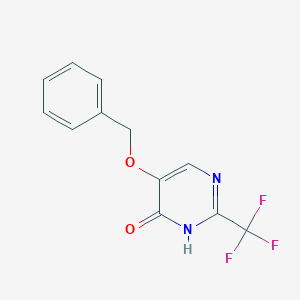
![2-(4-Chlorobenzylthio)benzo[d]oxazol-5-amine](/img/structure/B8302358.png)
![2-Piperidinecarboxamide, 1-[N-(5-oxo-L-prolyl)-L-histidyl]-, (S)-](/img/structure/B8302384.png)
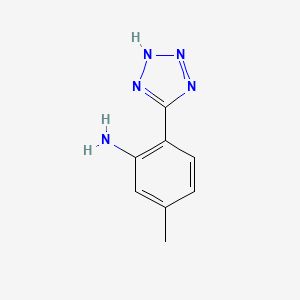
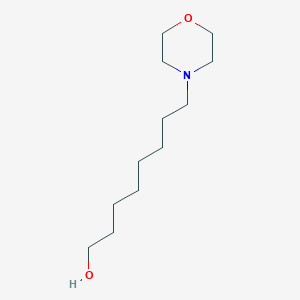
![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)
